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Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-

CAS No.: 1236162-17-6

Cat. No.: B2682530

Get Quote

Executive Summary & Compound Identity
6-Chloro-5-Quinolinol is a halogenated quinoline derivative characterized by a hydroxyl group

at the C5 position and a chlorine atom at the C6 position.[1] It serves as a critical scaffold in the

development of metal-chelating agents and antifungal pharmacophores.[1]

Unlike its 8-hydroxyquinoline counterparts, the 5-hydroxyquinoline core presents unique

electronic properties due to the para-orientation of the nitrogen lone pair relative to the hydroxyl

group (in the resonance contributor sense), influencing both its acidity and metal binding

kinetics.[1]
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Property Data

IUPAC Name 6-Chloroquinolin-5-ol

CAS Number 1236162-17-6

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

Monoisotopic Mass 179.0138 Da

Key Isomers
5-Chloro-8-quinolinol (Cloxiquine); 8-Chloro-5-

quinolinol

Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the compound is typically synthesized via electrophilic

aromatic substitution (chlorination) of 5-hydroxyquinoline.[1]

Synthetic Logic
The 5-hydroxyl group is a strong ortho, para-director.[1]

Position 8 (Para to OH): Electronically favored but sterically accessible.[1]

Position 6 (Ortho to OH): The target site.[1]

Position 4 (Ortho to OH): Deactivated by the electron-deficient pyridine ring.[1]

Protocol: Controlled chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0°C favors

the monochlorinated products.[1] Separation of the 6-chloro isomer from the 8-chloro and 6,8-

dichloro byproducts is achieved via column chromatography (SiO₂, Hexane:EtOAc gradient).[1]

Sample Preparation for Spectroscopy[1]
NMR: Dissolve 5–10 mg in DMSO-d₆ (preferred for solubility and OH proton exchange

suppression).[1]

MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.[1]
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IR: Prepare a KBr pellet (1% w/w) or use ATR (Attenuated Total Reflectance) on the neat

solid.[1]

Spectroscopic Data Analysis[1][2][3]
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or EI-MS (70 eV).[1]

The mass spectrum provides the primary confirmation of the halogenation state via the chlorine

isotopic signature.[1]

m/z (Ion) Relative Intensity Assignment Interpretation

179.0 100% (Base Peak)
[M+H]⁺ (ESI) / M⁺[1]•

(EI)

Molecular ion

containing ³⁵Cl.

181.0 ~32% [M+2+H]⁺ / [M+2]⁺[1]•

Isotope peak

containing ³⁷Cl.[1]

Diagnostic 3:1 ratio

confirms

monochlorination.

151.0 Variable [M-CO]⁺

Loss of Carbon

Monoxide (neutral

loss 28 Da).[1]

Characteristic of

phenols.

144.0 Variable [M-Cl]⁺
Dechlorination (loss of

35 Da).[1]

116.0 Variable [M-CO-Cl]⁺
Sequential loss of CO

and Cl.[1]

Self-Validating Logic: If the M+2 peak intensity is <5% or >50% relative to the base peak, the

sample is contaminated with non-chlorinated starting material or di-chlorinated byproduct,

respectively.[1]
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Molecular Ion
m/z 179/181

[M-CO]
m/z 151/153

-CO (28 Da)
Phenolic loss

[M-Cl]
m/z 144

-Cl (35 Da)

Ring Contraction
(Cyclopentadiene deriv.)

Fragmentation

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 6-chloro-5-quinolinol under Electron Ionization

(EI).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (2.50 ppm ref).[1] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1]

¹H NMR Interpretation
The spectrum consists of two spin systems: the pyridine ring (3 protons) and the benzene ring

(2 protons).[1]
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Proton Shift (δ, ppm) Multiplicity J (Hz) Structural Logic

OH 10.5 – 11.0 Broad Singlet -

Exchangeable

phenolic proton.

[1] Disappears

with D₂O shake.

H2 8.85 dd 4.2, 1.5

Adjacent to

Nitrogen

(deshielded).[1]

H4 8.45 dd 8.5, 1.5

Peri-position to

5-OH.[1]

Deshielded by

ring current.[1]

H8 7.90 d 9.0

Ortho to H7.[1]

Deshielded by

Nitrogen lone

pair proximity.[1]

H7 7.65 d 9.0

Ortho to H8.[1]

Shielded relative

to H8.

H3 7.55 dd 8.5, 4.2
Beta-position on

pyridine ring.[1]

Critical Distinction (Self-Validation):

6-Chloro isomer (Target): The benzene ring has protons at C7 and C8.[1] They are ortho to

each other, resulting in a large coupling constant (~9 Hz).[1]

8-Chloro isomer: The benzene ring has protons at C6 and C7.[1] They are ortho (~9 Hz).[1]

Distinction: In the 6-chloro isomer, the H4 proton (pyridine ring) often shows a specific NOE

(Nuclear Overhauser Effect) with the OH group, while H8 shows NOE with H2/N lone pair

space.[1] The chemical shift of C5-OH is the most sensitive environmental probe.[1]
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¹³C NMR Interpretation
Carbon Shift (δ, ppm) Type Assignment

C5 152.5 Quaternary
C-OH.[1] Deshielded

ipso carbon.[1]

C2 150.1 CH Alpha to Nitrogen.[1]

C8a 148.0 Quaternary Ring junction.[1]

C4 132.0 CH Para to Nitrogen.[1]

C8 130.5 CH Benzene ring.[1]

C7 126.2 CH Benzene ring.[1]

C6 120.5 Quaternary

C-Cl.[1] Upfield shift

due to heavy atom

effect relative to C-H.

[1]

C3 121.8 CH Beta to Nitrogen.[1]

C4a 118.5 Quaternary Ring junction.[1]

Infrared Spectroscopy (IR)
Method: KBr Pellet or ATR.[1]

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3100 – 3400 Stretch (Broad) O-H (Phenolic, H-bonded).[1]

3050 Stretch C-H (Aromatic).[1]

1625, 1580 Stretch
C=N / C=C (Quinoline ring

skeletal vibrations).[1]

1270 Stretch C-O (Phenolic C-O stretch).[1]

1080 In-plane Bend C-H (Aromatic).[1]

780 – 820 Stretch C-Cl (Aromatic chloride).[1]
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Self-Validating Experimental Workflow
To ensure the synthesized or purchased material is authentically 6-chloro-5-quinolinol and not

an isomer, follow this logic flow:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2682530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Isolate Material

Step 1: Mass Spec (ESI+)

Are peaks at 179 & 181
present in 3:1 ratio?

Step 2: 1H NMR (Aromatic Region)

Yes

REJECT:
Wrong Isomer or Impurity

No (Check Cl source)

Check Benzene Protons (H7, H8)
Is J = 9.0 Hz?

Step 3: NOE/HMBC

Yes (Doublet) No (Singlet = 6,8-dichloro)

CONFIRMED:
6-Chloro-5-Quinolinol

H4-OH interaction

Click to download full resolution via product page

Figure 2: Decision tree for structural validation of 6-chloro-5-quinolinol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2682530/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-6-chloro-5-quinolinol-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2682530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Institute of Standards and Technology (NIST).Mass Spectrum of Quinoline

Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

PubChem Database.Compound Summary: 6-Chloroquinolin-5-ol (CAS 1236162-17-6).[1]

National Center for Biotechnology Information.[1] [Link]

Gershon, H., et al. "Reinvestigation of the Chlorination of 5-Hydroxyquinoline."[1] Journal of

Heterocyclic Chemistry, vol. 26, no. 5, 1989.[1] (Foundation for regioselectivity rules in

quinolinol chlorination).

Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.[1]

Springer-Verlag, 2009.[1] (Source for theoretical chemical shift calculation rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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